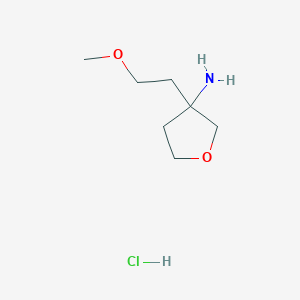

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

描述

属性

IUPAC Name |

3-(2-methoxyethyl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-4-2-7(8)3-5-10-6-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVFCRBXQXNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Addition Reaction

- Raw materials: Acrylonitrile and 2-haloethanol (2-chloroethanol preferred for cost and availability).

- Reaction: Acrylonitrile undergoes nucleophilic addition with 2-chloroethanol under basic conditions to form 2-haloethyl-2-nitrile ethyl ether intermediate.

- Base catalysts used include inorganic bases such as sodium hydroxide or potassium hydroxide, or organic bases like triethylamine.

- The molar ratio of 2-haloethanol to acrylonitrile is typically 1:1 to 1:1.1.

- Reaction is conducted under alkaline conditions to facilitate nucleophilic attack.

Cyclization to Form 3-Cyanotetrahydrofuran Intermediate

- The intermediate 2-haloethyl-2-nitrile ethyl ether undergoes intramolecular cyclization (condensation) to form 3-cyanotetrahydrofuran (3-itrile oxolane).

- This step is typically catalyzed by strong bases such as sodamide (NaNH2), potassamide (KNH2), or sodium hydride (NaH).

- Reaction conditions involve heating under reflux in an inert atmosphere for several hours to ensure complete cyclization.

Catalytic Hydrogenation to 3-Aminomethyltetrahydrofuran

- The nitrile group in 3-cyanotetrahydrofuran is reduced to the corresponding amine using catalytic hydrogenation.

- Catalysts: Raney nickel is commonly employed.

- Conditions: Hydrogen pressure of approximately 2.5 MPa, temperature around 110 ± 5 °C, reaction time about 5 hours.

- The reaction is performed in ammonia solution (approximately 26 wt%) to suppress side reactions and improve selectivity.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances the compound's stability, crystallinity, and facilitates purification.

Reaction Scheme Summary

| Step | Reaction Type | Reactants/Intermediates | Catalyst/Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Nucleophilic addition | Acrylonitrile + 2-chloroethanol | NaOH or triethylamine, alkaline medium | Intermediate 2-haloethyl-2-nitrile ethyl ether |

| 2 | Cyclization (condensation) | Intermediate from Step 1 | Sodamide, reflux, inert atmosphere | 3-cyanotetrahydrofuran intermediate, ~52% yield |

| 3 | Catalytic hydrogenation | 3-cyanotetrahydrofuran | Raney nickel, H2 (2.5 MPa), 110 °C, NH3 solution | 3-aminomethyltetrahydrofuran, high purity |

| 4 | Salt formation | 3-aminomethyltetrahydrofuran + HCl | Acidification | 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride |

Detailed Research Findings and Analysis

- Raw Material Selection: Acrylonitrile is favored due to its low cost and availability, making the process economically viable for industrial scale production. 2-Chloroethanol is preferred among halohydrins for similar reasons.

- Catalyst Choice: Inorganic bases such as sodium hydroxide and sodamide offer strong basicity required for efficient nucleophilic addition and cyclization. Raney nickel is a robust hydrogenation catalyst with high selectivity for nitrile reduction.

- Environmental and Safety Considerations: Earlier methods involving malic acid and cyanogen halides were less favored due to harsh conditions, toxicity, and environmental pollution. The described method reduces these issues by avoiding toxic reagents and using milder conditions.

- Process Efficiency: The synthetic route is relatively short with three main steps before salt formation, improving throughput and reducing operational complexity.

- Yields: Intermediate yields around 50-52% for cyclization and high yields for hydrogenation step are reported, indicating a practical synthetic approach.

Comparative Table of Preparation Methods

| Parameter | Traditional Method (Malic Acid Route) | Current Method (Acrylonitrile Route) |

|---|---|---|

| Starting Materials | Malic acid, thionyl chloride | Acrylonitrile, 2-chloroethanol |

| Number of Steps | Multiple, complex | Three main steps + salt formation |

| Catalysts | p-Toluenesulfonic acid, toxic cyanogen halides | Sodium hydroxide, sodamide, Raney nickel |

| Environmental Impact | High (toxic reagents) | Lower (avoids toxic reagents) |

| Operational Complexity | High | Moderate |

| Yield of Key Intermediate | Not specified | ~51.7% for cyclization step |

| Suitability for Industrial Scale | Poor | Good |

化学反应分析

Types of Reactions

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the methoxyethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

科学研究应用

“3-(2-Methoxyethyl)oxolan-3-amine hydrochloride” is a chemical compound with applications in various scientific research fields . This compound, also referred to as 3-(methoxymethyl)oxolan-3-amine hydrochloride, is an organic compound that falls under the category of amines .

Scientific Research Applications

*this compound" is a versatile molecule with potential applications in chemistry, biology, medicine, and industry.

Chemistry

- Building block– It can be used as a building block for synthesizing complex molecules.

- Ligand – It may also serve as a ligand in coordination chemistry.

Biology

- Bioactive Molecule – This compound may be investigated as a bioactive molecule.

- Interactions with Biological Targets – It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

- Therapeutic Potential – This compound may be explored for its therapeutic potential.

- Drug candidate– It could be evaluated for its efficacy and safety as a drug candidate for various diseases. In vivo experiments with functionalized amino acids have shown antinociceptive properties in rodent models of neuropathic pain .

Industry

- Development of New Materials – It may find applications in developing new materials like polymers or coatings, due to its unique chemical properties.

Case Studies

作用机制

The mechanism of action of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

Bulky substituents like the 4-chlorophenylmethyl group () significantly raise molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Structural Variations: Replacing the oxolan ring with an oxadiazole core () alters electronic properties and hydrogen-bonding capacity, impacting binding affinity in medicinal chemistry contexts .

Compounds with chlorophenyl groups () are often intermediates in antiviral or anticancer agent synthesis .

生物活性

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃ClN₂O₂

- CAS Number : 1803608-64-1

- SMILES Notation : COCC1(CCOC1)N

The compound features an oxolane ring structure, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Similar compounds have demonstrated the following modes of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways that affect cell proliferation and survival.

Biochemical Pathways

Research indicates that related compounds exhibit significant interactions with biochemical pathways associated with:

- Antileishmanial Activity : Inhibition of Leishmania parasites.

- Antimalarial Effects : Targeting Plasmodium species responsible for malaria.

Cellular Effects

This compound affects various cellular processes, including:

- Cell Signaling : Alters signaling pathways that regulate gene expression and cellular metabolism.

- Reactive Oxygen Species (ROS) Formation : May induce oxidative stress leading to cellular damage at higher concentrations.

Dosage Effects in Animal Models

Studies on dosage effects reveal:

- Therapeutic Range : Lower doses exhibit beneficial effects, while higher doses may lead to toxicity.

- Animal Model Studies : Research has shown varying degrees of efficacy in different animal models, emphasizing the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound interacts with several metabolic enzymes, influencing:

- Acetylcholinesterase (AchE) : Inhibition can lead to increased levels of acetylcholine, affecting neurotransmission.

Transport and Distribution

The transport mechanisms for this compound involve:

- Cellular Uptake : Influenced by specific transporters and binding proteins, affecting its bioavailability and distribution within tissues.

Subcellular Localization

Understanding the subcellular localization is crucial for elucidating the mechanism of action:

- Targeting Signals : Post-translational modifications may direct the compound to specific organelles where it exerts its effects.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

Notable Case Studies

- Antimalarial Activity : A study indicated that derivatives similar to this compound exhibited significant antimalarial effects in vitro.

- Anticancer Potential : Research into related compounds has suggested potential applications in cancer therapy through apoptosis induction in cancer cell lines.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, and how is purity validated?

- Methodology : Synthesis can involve reductive amination of 3-(2-methoxyethyl)oxolan-3-one using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation. Alternatively, nucleophilic substitution on 3-bromooxolane derivatives with 2-methoxyethylamine under inert conditions (e.g., N₂ atmosphere) may yield intermediates.

- Purity Validation : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Structural confirmation via ¹H-NMR (e.g., oxolane ring protons at δ 3.5–4.0 ppm, methoxyethyl protons at δ 3.3–3.4 ppm) and mass spectrometry (e.g., [M+H]+ matching molecular weight) is critical. Analogous compounds like methyl(oxolan-3-ylmethyl)amine hydrochloride show similar spectral patterns .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- ¹H/¹³C-NMR : Resolve oxolane ring geometry and methoxyethyl substituents. For example, in (R)-3-aminotetrahydrofuran derivatives, amine protons appear as broad singlets near δ 2.5–3.0 ppm .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).

- LC-MS/MS : Quantify trace impurities and verify molecular ion peaks.

- Cross-Validation : Compare with literature data for structurally related amines, such as 3-aminotetrahydrofuran hydrochloride, where NMR and IR align with theoretical predictions .

Q. What storage conditions maximize stability?

- Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation.

- Stability Data : Analogous compounds like methoxisopropamine hydrochloride remain stable for ≥5 years at -20°C, with periodic FT-IR checks recommended to detect oxidation or hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reaction yields during nucleophilic substitutions using this compound be resolved?

- Analysis : Contradictions often arise from solvent polarity (e.g., DMF vs. THF), temperature gradients, or competing side reactions (e.g., over-alkylation).

- Optimization :

- Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.

- Adjust stoichiometry (e.g., 1.2–1.5 eq. amine) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.

- Case Study : In the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, HCl in dioxane improved yield by stabilizing intermediates .

Q. What mechanistic role does the methoxyethyl group play in chiral catalysis?

- Reactivity Insights : The methoxyethyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and stabilizes transition states via hydrogen bonding.

- Catalytic Applications : In asymmetric aldol reactions, analogous oxolane-amine derivatives act as organocatalysts, achieving enantiomeric excess (ee) >90% when paired with Brønsted acids .

- Experimental Design : Compare catalytic efficiency (turnover number, ee) of 3-(2-methoxyethyl)oxolan-3-amine with non-substituted analogs to isolate steric/electronic effects.

Q. What in vitro models assess biological activity, and what challenges arise?

- Models :

- Cellular Uptake Assays : Radiolabeled derivatives (e.g., ³H or ¹⁴C) in HEK-293 or SH-SY5Y cells.

- Receptor Binding Studies : Competitive binding assays (e.g., μ-opioid or NMDA receptors) using fluorescence polarization.

- Challenges :

- Solubility : Use co-solvents (e.g., PEG-400) at ≤1% v/v to avoid cytotoxicity.

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS analysis to quantify degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。